molecular formula C11H15BrO B8532558 3-(2-Bromobutyl)phenyl methyl ether

3-(2-Bromobutyl)phenyl methyl ether

Cat. No.: B8532558
M. Wt: 243.14 g/mol
InChI Key: CYPKEXQSELBPNH-UHFFFAOYSA-N
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Description

3-(2-Bromobutyl)phenyl methyl ether is a brominated aromatic ether characterized by a phenyl ring substituted with a methyl ether (-OCH₃) group and a 2-bromobutyl (-CH₂CH(Br)CH₂CH₃) chain at the 3-position. The bromine atom on the butyl chain introduces significant reactivity, particularly in nucleophilic substitution reactions, while the ether linkage contributes to its polarity and solubility in organic solvents.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(2-bromobutyl)-3-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10H,3,7H2,1-2H3

InChI Key

CYPKEXQSELBPNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CC=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The brominated alkyl chain in this compound enhances lipophilicity compared to aromatic brominated ethers like BDE-2, which have rigid, planar structures.
  • Reactivity : The butyl bromide group facilitates nucleophilic substitution (e.g., SN2 reactions), contrasting with BDE-2’s stability and environmental persistence .
  • Solubility: Like phenyl ethyl methyl ether, the target compound is likely soluble in ethanol but less so in water due to the hydrophobic alkyl chain .
2.2 Reactivity and Chemical Behavior
  • Nucleophilic Substitution : The 2-bromobutyl group is prone to substitution reactions, similar to bis(2-bromoethyl) ether . In contrast, bromine on aromatic rings (e.g., BDE-2) resists substitution unless under harsh conditions.
  • Deuterium Transfer : Methyl-substituted phenyl ethers (e.g., 3-methylphenyl ether) show position-dependent deuterium transfer during chemical ionization. For this compound, the bulky bromobutyl group may sterically hinder such processes, altering ion fragmentation patterns compared to simpler ethers .
  • Acid-Base Behavior : Ethers like methyl tert-butyl ether form complexes with Lewis acids (e.g., BF₃) . The bromine in the target compound could enhance Lewis acid interactions due to its electron-withdrawing nature.

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